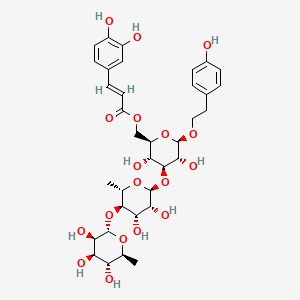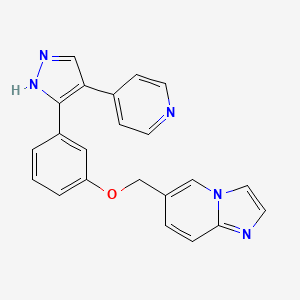
THP-PEG6-C2-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
THP-PEG6-C2-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is part of the PEG family, which is known for its versatility in various chemical and biological applications. The compound contains a tetrahydropyran (THP) group, a PEG chain with six ethylene glycol units, and a tert-butoxycarbonyl (Boc) protecting group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG6-C2-Boc typically involves the following steps:
Formation of the PEG Chain: The PEG chain is synthesized by polymerizing ethylene oxide. The length of the chain is controlled by the amount of ethylene oxide used.
Introduction of the THP Group: The THP group is introduced by reacting the PEG chain with tetrahydropyran under acidic conditions.
Addition of the Boc Group: The Boc group is added by reacting the THP-PEG intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG chain.
Batch Reactions: Batch-wise addition of the THP and Boc groups under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
THP-PEG6-C2-Boc undergoes various chemical reactions, including:
Substitution Reactions: The THP group can be substituted with other functional groups under acidic conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group.
Oxidation and Reduction: The PEG chain can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include acids such as hydrochloric acid or sulfuric acid.
Deprotection Reactions: Reagents such as trifluoroacetic acid (TFA) are commonly used for Boc deprotection.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) can be used.
Major Products Formed
Substitution Reactions: Substituted THP-PEG derivatives.
Deprotection Reactions: THP-PEG6-C2 with an exposed amine group.
Oxidation and Reduction: Oxidized or reduced PEG derivatives.
Aplicaciones Científicas De Investigación
THP-PEG6-C2-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Investigated for its potential in drug delivery systems and targeted cancer therapies.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of THP-PEG6-C2-Boc involves its role as a linker in PROTACs. PROTACs work by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. The PEG chain provides flexibility and solubility, while the THP and Boc groups offer stability and protection during synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl-PEG6-THP: Another PEG-based linker with a benzyl group instead of a Boc group.
PEG4-THP: A shorter PEG chain with four ethylene glycol units.
PEG8-THP: A longer PEG chain with eight ethylene glycol units.
Uniqueness
THP-PEG6-C2-Boc is unique due to its specific combination of a six-unit PEG chain, a THP group, and a Boc protecting group. This combination provides a balance of flexibility, solubility, and stability, making it particularly useful in the synthesis of PROTACs and other complex molecules.
Propiedades
Fórmula molecular |
C24H46O10 |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H46O10/c1-24(2,3)34-22(25)7-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-33-23-6-4-5-8-32-23/h23H,4-21H2,1-3H3 |
Clave InChI |
QAPRSBFAXJWIOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-(2'-(N-(tert-Butyl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)propanoic acid](/img/structure/B11935132.png)
![[13-Hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B11935136.png)
![(1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol](/img/structure/B11935140.png)
![6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B11935145.png)

![4-[(2S)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B11935153.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935165.png)




![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide](/img/structure/B11935186.png)

![Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate](/img/structure/B11935201.png)
